

A Comparative Guide to GSK1482160 for P2X7R Imaging

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Compound of Interest

Compound Name: GSK1482160

CAS No.: 1695551-19-9

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of **GSK1482160** as a positron emission tomography (PET) imaging agent for the purinergic P2X7 receptor (P2X7R), a key player in neuroinflammation. Through a detailed comparison with alternative P2X7R tracers, this document offers objective performance data and supporting experimental methodologies to aid in the selection of the most suitable imaging agent for preclinical and clinical research.

Introduction to P2X7R Imaging in Neuroinflammation

The P2X7 receptor, an ATP-gated ion channel, is a critical component of the neuroinflammatory cascade.^{[1][2]} Its expression is significantly upregulated in activated microglia and other immune cells, making it a promising biomarker for imaging neuroinflammation in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.^[2] PET imaging with specific radioligands allows for the non-invasive in vivo quantification and monitoring of P2X7R expression, offering valuable insights into disease progression and the efficacy of therapeutic interventions.^{[1][2][3]}

GSK1482160: A Promising P2X7R PET Ligand

GSK1482160 is a potent and selective antagonist of the P2X7R that has been successfully radiolabeled with both Carbon-11 ($[^{11}\text{C}]\text{GSK1482160}$) and Fluorine-18 ($[^{18}\text{F}]\text{GSK1482160}$) for PET imaging.^{[1][4]} It exhibits high binding affinity in the nanomolar range and demonstrates favorable properties for neuroimaging, including the ability to cross the blood-brain barrier.^{[1][2]}
^[4]

Comparative Performance Data

The following tables summarize the quantitative performance of **GSK1482160** and its alternatives based on key imaging and binding characteristics.

Table 1: In Vitro Binding Affinity of P2X7R PET Tracers

Radiotracer	Target Species	Assay Type	Kd (nM)	Ki (nM)	IC50 (nM)	Reference(s)
[11C]GSK1482160	Human	Radioligand Binding (HEK293-hP2X7R cells)	5.09 ± 0.98	2.63 ± 0.6	12.2 ± 2.5	[1]
[11C]GSK1482160	Human	Radioligand Binding (HEK293-hP2X7R membranes)	1.15 ± 0.12	-	-	[5][6]
[18F]GSK1482160	Human	Not Specified	4.3	-	-	[7]
[11C]A-740003	Human	Not Specified	-	0.1	-	[7]
[11C]JNJ-54173717	Human	Functional Assay	-	-	4.2 ± 0.01	[2][8][9]
[11C]JNJ-54173717	Rat	Membrane Binding	-	1.6 ± 0.1	-	[2][8][9]
[11C]JNJ-54173717	Rat	Functional Assay	-	-	7.6 ± 0.01	[2][8][9]
[18F]JNJ-64413739	Human	Not Specified	1.0	-	-	[7]
[18F]JNJ-64413739	Human	Binding Affinity	-	15.9	-	[6][10]
[18F]JNJ-64413739	Rat	Binding Assay	-	2.7	-	[6][10]
[11C]SMW139	Rat	Saturation Binding	20.6 ± 1.7	-	-	[3][11][12][13][14]

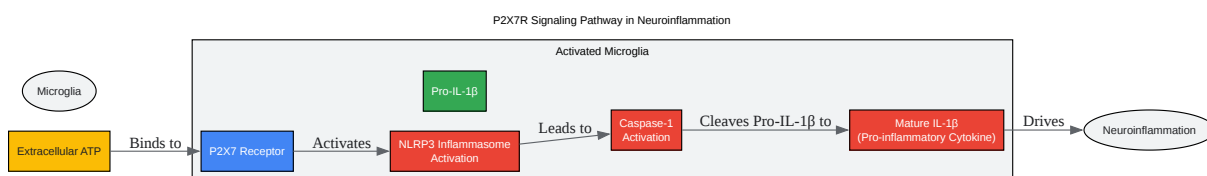
[11C]SMW 139	Human	Not Specified	4.6	-	-	[7]
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Table 2: In Vivo Performance of P2X7R PET Tracers in Animal Models

Radiotracer	Animal Model	Key Findings	Reference(s)
[11C]GSK1482160	LPS-induced inflammation (mice)	3.2-fold increase in tracer uptake in LPS-treated mice compared to saline-treated controls.	[2][5]
[11C]GSK1482160	EAE (rat model of MS)	Tracer uptake correlated with disease severity and microglia activation.	[1]
[18F]GSK1482160	Alzheimer's Disease (transgenic mice)	Significantly higher DVR in AD mice compared to wild-type in hippocampus, cortex, and striatum.	[15]
[18F]GSK1482160	Tauopathy (rTg4510 mice)	Increased tracer uptake in the brains of tauopathy model mice.	[8]
[11C]A-740003	Healthy rats	Little brain uptake, limiting its use for CNS imaging.	[1][16][17]
[11C]JNJ-54173717	Rat with hP2X7R overexpression	Specific binding in the striatum expressing human P2X7R.	[2][8][9]
[18F]JNJ-64413739	LPS-induced inflammation (rats)	Significantly increased uptake (34%) in the LPS-injected brain regions.	[15]
[11C]SMW139	EAE (rat model of MS)	Significantly higher uptake in EAE animals at peak disease, which	[3][11][12][13][14]

		correlated with clinical scores.
[18F]4A	LPS-induced inflammation (rats) & AD (mice)	Higher SUVR in LPS-treated rats and higher AUC in brain regions of AD mice compared to controls. [4][18]

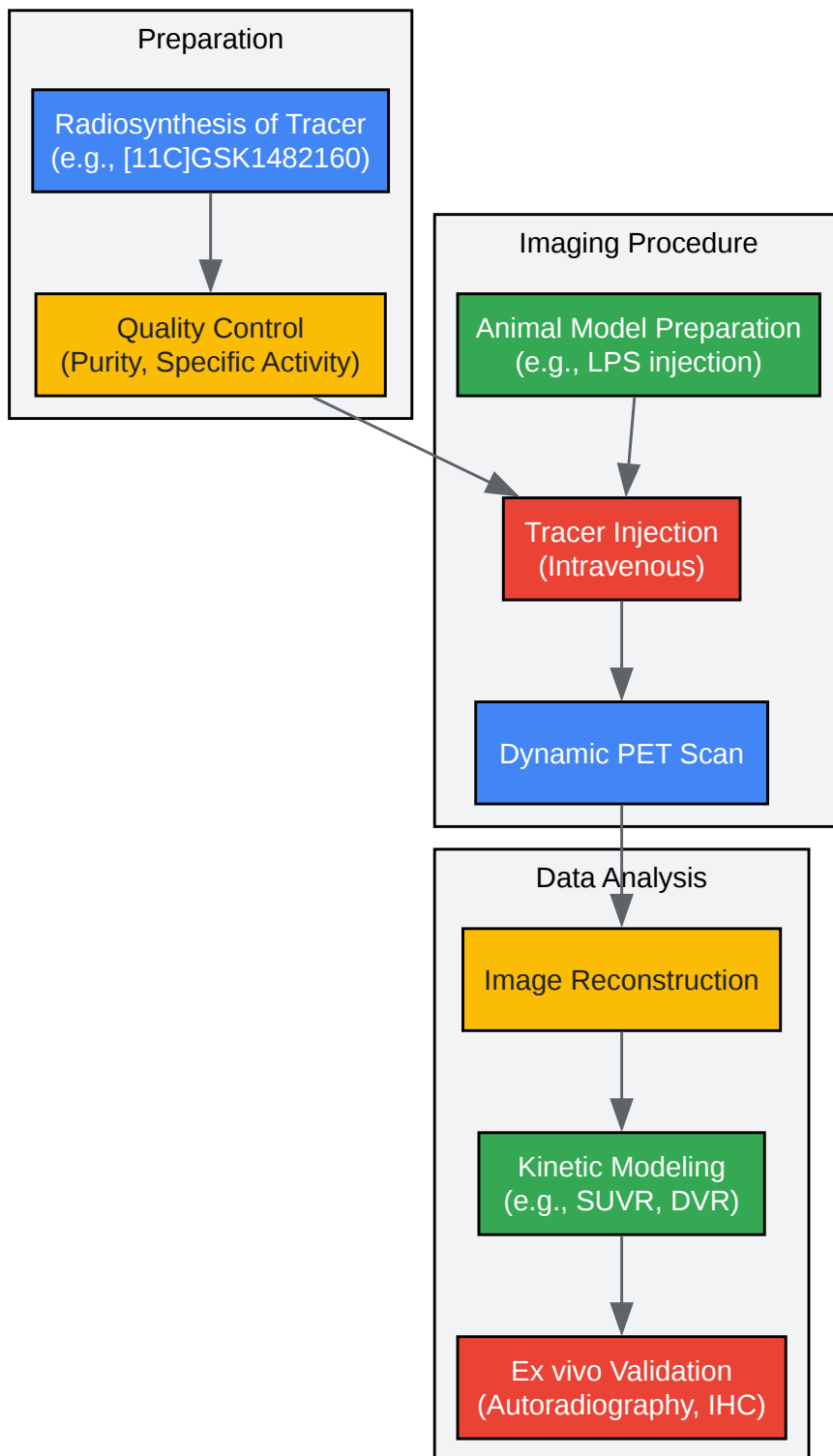
Signaling Pathways and Experimental Workflows



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Caption: P2X7R signaling cascade in microglia.

General PET Imaging Experimental Workflow



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Caption: Workflow for preclinical P2X7R PET imaging.

Experimental Protocols

Radiosynthesis of [11C]GSK1482160

The radiosynthesis of [11C]GSK1482160 is typically achieved through the N-[11C]methylation of its desmethyl precursor.^{[12][19]}

- Production of [11C]CH₃I: [11C]CO₂ produced from a cyclotron is converted to [11C]CH₃I.
- Methylation Reaction: The desmethyl-GSK1482160 precursor is dissolved in an appropriate solvent (e.g., DMF) with a base (e.g., NaOH). [11C]CH₃I is then bubbled through the solution, and the reaction is heated (e.g., at 80°C for 5 minutes).
- Purification: The crude product is purified using high-performance liquid chromatography (HPLC).
- Formulation: The final product is formulated in a physiologically compatible solution for injection.

In Vitro Radioligand Binding Assay

These assays are performed to determine the binding affinity (K_d) and inhibition constant (K_i) of the radiotracer.

- Cell/Membrane Preparation: HEK293 cells overexpressing the human P2X7R (HEK293-hP2X7R) or membrane preparations from these cells are used.^[1]
- Saturation Binding: Increasing concentrations of the radioligand (e.g., [11C]GSK1482160) are incubated with the cells or membranes to determine total binding. Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., unlabeled GSK1482160). Specific binding is calculated by subtracting non-specific from total binding. The K_d is derived from the saturation curve.^[1]
- Competition Binding: A fixed concentration of the radioligand is incubated with the cells or membranes in the presence of increasing concentrations of a competing ligand. The IC₅₀ value is determined, from which the K_i can be calculated.^[1]

In Vivo PET Imaging in Animal Models of Neuroinflammation

This protocol outlines the general procedure for evaluating a P2X7R PET tracer in a lipopolysaccharide (LPS)-induced neuroinflammation model in rodents.

- **Induction of Neuroinflammation:** Mice or rats are administered LPS either systemically (intraperitoneally) or directly into the brain (intracerebrally) to induce an inflammatory response and upregulate P2X7R expression.[\[2\]](#)[\[5\]](#)
- **Radiotracer Administration:** At a time point of expected peak inflammation (e.g., 72 hours post-LPS), the radiotracer (e.g., ¹¹C]**GSK1482160**) is administered intravenously.[\[2\]](#)[\[5\]](#)
- **Dynamic PET Scanning:** A dynamic PET scan is acquired over a specific duration (e.g., 60-90 minutes) to measure the tracer uptake and kinetics in the brain.[\[2\]](#)[\[5\]](#)
- **Image Analysis:** PET images are reconstructed and analyzed. Regions of interest (ROIs) are drawn on the images to calculate quantitative measures of tracer uptake, such as the Standardized Uptake Value (SUV), SUV ratio (SUVR), or Distribution Volume Ratio (DVR).[\[15\]](#)
- **Blocking Studies:** To confirm the specificity of the tracer binding to P2X7R, a separate group of animals is pre-treated with a high dose of a non-radiolabeled P2X7R antagonist before the tracer injection. A significant reduction in tracer uptake in the brain confirms specific binding.[\[2\]](#)[\[5\]](#)
- **Ex Vivo Validation:** Following the PET scan, brain tissue can be collected for ex vivo analyses such as autoradiography and immunohistochemistry to correlate the PET signal with the actual P2X7R expression and microglial activation at the cellular level.[\[1\]](#)

Conclusion

GSK1482160, in both its ¹¹C and ¹⁸F labeled forms, has been robustly validated as a high-affinity and specific PET imaging agent for the P2X7 receptor. Comparative data indicates that it performs favorably against other available tracers, demonstrating significant uptake in preclinical models of neuroinflammation and neurodegenerative diseases. The detailed protocols provided in this guide offer a foundation for researchers to implement P2X7R imaging

in their studies. The continued development and application of P2X7R PET imaging with agents like **GSK1482160** hold great promise for advancing our understanding of neuroinflammatory processes and for the development of novel therapeutics.

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